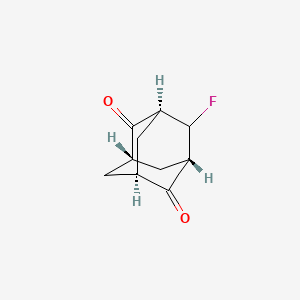
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts significant stability and interesting chemical properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione typically involves the fluorination of adamantane derivatives. One common method is the selective fluorination of adamantane-2,6-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure uniformity and efficiency. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S,5S,7S)-Tricyclo[3.3.0.03,7]octane-2-carboxylic acid
- Methyl [(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetoxy-13-(3-furyl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadec-7-yl]acetate
Uniqueness
(1S,3S,5S,7S)-4-fluoroadamantane-2,6-dione stands out due to its fluorine substitution, which imparts unique chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
19305-99-8 |
|---|---|
Fórmula molecular |
C3H2N4O4 |
Peso molecular |
0 |
Sinónimos |
4-Fluoro-2,6-adamantanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















